

An In-depth Technical Guide to N-Isobutylbenzamide (CAS 5705-57-7)

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Compound of Interest

Compound Name: *N*-Isobutylbenzamide

Cat. No.: B1618205

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutylbenzamide, with the CAS number 5705-57-7, is a chemical compound belonging to the N-alkylbenzamide class. While extensive biological data on this specific molecule is limited in publicly available literature, the benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of **N-Isobutylbenzamide**, detailed experimental protocols for its synthesis and characterization, and a hypothesized mechanism of action based on the structure-activity relationships of structurally related N-substituted benzamides. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of **N-Isobutylbenzamide** and its derivatives.

Chemical and Physical Properties

N-Isobutylbenzamide is a white solid at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical databases.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO	NIST WebBook[2]
Molecular Weight	177.24 g/mol	NIST WebBook[2]
IUPAC Name	N-(2-methylpropyl)benzamide	PubChem
CAS Number	5705-57-7	NIST WebBook[2]
InChI Key	ZABMXPJUCKVZSH-UHFFFAOYSA-N	NIST WebBook[2]
Canonical SMILES	<chem>CC(C)CNC(=O)C1=CC=CC=C1</chem>	PubChem
Melting Point	Not available	PubChem
Boiling Point	Not available	
LogP (calculated)	2.3	

Spectroscopic Data

The structural characterization of **N-Isobutylbenzamide** is supported by various spectroscopic techniques. The available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of **N-Isobutylbenzamide**.

¹³ C NMR Chemical Shifts (Predicted)	
Carbon Atom	Chemical Shift (ppm)
C=O	167.9
C (quaternary, aromatic)	134.7
CH (aromatic)	131.2
CH (aromatic)	128.4
CH (aromatic)	127.2
CH ₂	47.4
CH	28.6
CH ₃	20.2
Source: SpectraBase[1]	

A supplementary document provides the ¹H and ¹³C NMR spectra of **N-isobutylbenzamide**.[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **N-Isobutylbenzamide** reveals characteristic absorption bands corresponding to its functional groups.

IR Absorption Bands	
Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch (secondary amide)	~3300
C-H Stretch (aromatic)	~3060
C-H Stretch (aliphatic)	~2960
C=O Stretch (amide I)	~1630
N-H Bend (amide II)	~1540
Source: Chegg[4]	

Mass Spectrometry (MS)

The mass spectrum of **N-Isobutylbenzamide** confirms its molecular weight.

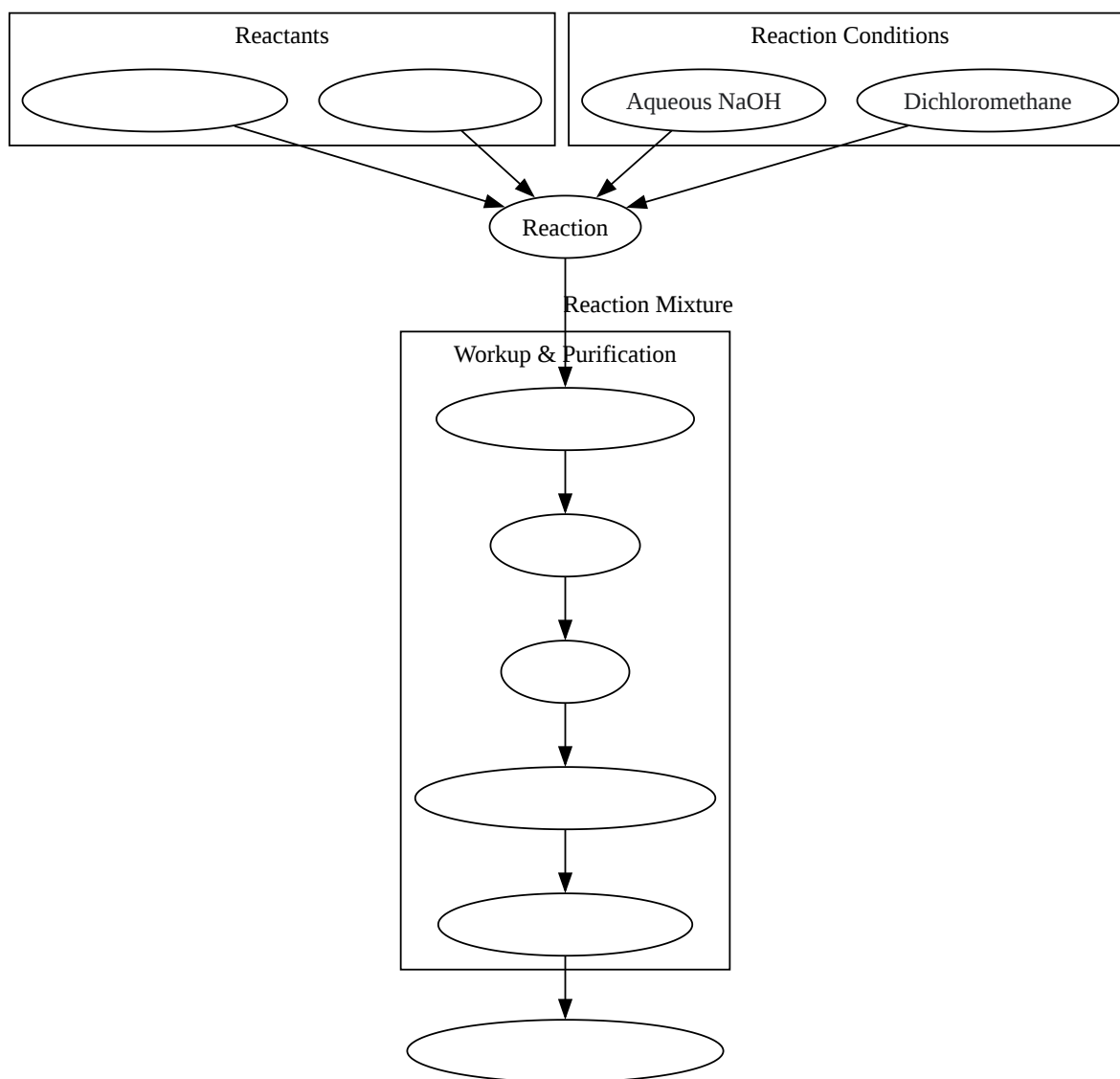
Mass Spectrometry Data	
Technique	Key m/z values
Gas Chromatography-Mass Spectrometry (GC-MS)	177 (M+), 105, 77
Source: SpectraBase[1]	

Experimental Protocols

This section details the methodologies for the synthesis and purification of **N-Isobutylbenzamide**.

Synthesis of N-Isobutylbenzamide via Schotten-Baumann Reaction

This is a classical and widely used method for the synthesis of amides from amines and acid chlorides.



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Caption: Hypothesized pathway of tubulin inhibition.

Potential as a Butyrylcholinesterase (BChE) Inhibitor

Recent studies have highlighted N-benzyl benzamide derivatives as selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. [5] The benzamide core and the N-alkyl substituent are crucial for binding to the active site of BChE. The isobutyl group of **N-Isobutylbenzamide** could potentially fit into the hydrophobic gorge of the BChE active site.

Other Potential Activities

The benzamide scaffold has been associated with a diverse range of other biological activities, including:

- **Gastric Prokinetic Activity:** Certain N-substituted benzamides act as selective and potent gastric prokinetic agents. [6]
 - *** Anti-leukotriene Activity:** Structure-activity relationship studies have identified benzamide derivatives as leukotriene antagonists. [7]
 - *** Antimycobacterial Activity:** Benzamide derivatives have shown inhibitory activity against Mycobacterium tuberculosis. [8]
- Further experimental evaluation is necessary to determine if **N-Isobutylbenzamide** exhibits any of these or other biological activities. The provided information serves as a starting point for designing such investigations.

Conclusion

N-Isobutylbenzamide (CAS 5705-57-7) is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activity remains to be elucidated, the prevalence of the N-substituted benzamide scaffold in numerous bioactive molecules suggests its potential as a valuable building block in drug discovery and development. The hypothesized mechanisms of action presented in this guide, based on the activities of structurally related compounds, offer several avenues for future research. This technical guide provides a solid foundation of data and experimental protocols to facilitate further investigation into the therapeutic potential of **N-Isobutylbenzamide** and its derivatives.

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